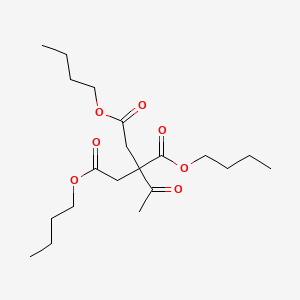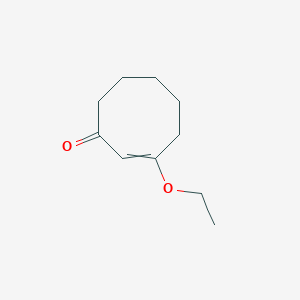![molecular formula C10H18O2 B14327354 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol CAS No. 110267-29-3](/img/structure/B14327354.png)
4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-(propan-2-yl)bicyclo[310]hexane-2-peroxol is a bicyclic organic compound with a unique structure that includes a peroxol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol typically involves the use of cyclopropene and cyclopropylaniline derivatives. The reaction is often catalyzed by an organic or iridium photoredox catalyst under blue LED irradiation, which yields good results for a broad range of derivatives . Another method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of photochemistry and catalysis used in laboratory synthesis can potentially be scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The presence of the peroxol group makes it particularly reactive in oxidation reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include organic and iridium photoredox catalysts, blue LED irradiation, and various cyclopropene and cyclopropylaniline derivatives . The reaction conditions often involve mild temperatures and specific wavelengths of light to activate the catalysts.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. the reactions typically yield highly valuable bicyclic scaffolds with multiple stereocenters .
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules with multiple stereocenters.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol involves its interaction with molecular targets through its peroxol group. This group is highly reactive and can participate in various chemical reactions, leading to the formation of stable products. The pathways involved often include oxidation and reduction reactions, facilitated by the compound’s unique structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.1.0]hexane, 4-methylene-1-(1-methylethyl)-: This compound shares a similar bicyclic structure but lacks the peroxol group.
Bicyclo[3.1.0]hexan-3-one, 4-methyl-1-(1-methylethyl)-:
Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-:
Uniqueness
4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol is unique due to the presence of the peroxol group, which imparts distinct reactivity and potential applications in various fields. Its ability to participate in oxidation and reduction reactions makes it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
110267-29-3 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
2-hydroperoxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H18O2/c1-6(2)10-5-8(10)7(3)4-9(10)12-11/h6-9,11H,4-5H2,1-3H3 |
InChI-Schlüssel |
ARMJVYAHQVMQLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C2(C1C2)C(C)C)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


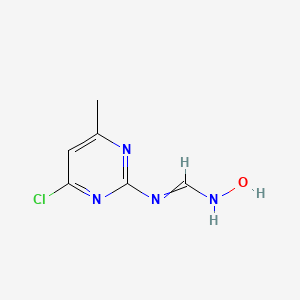
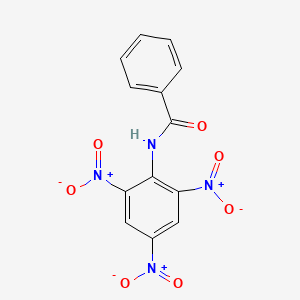
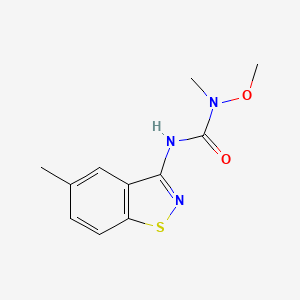
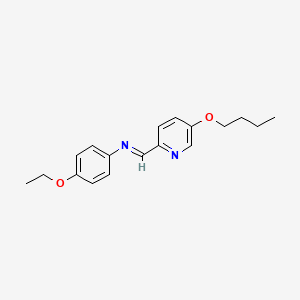
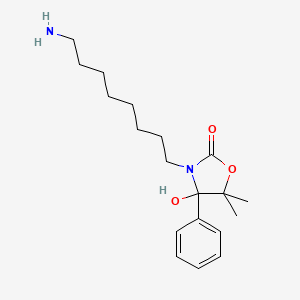
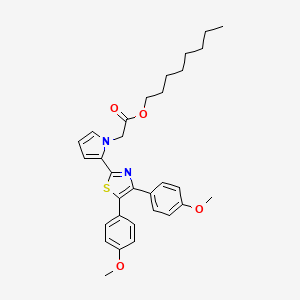
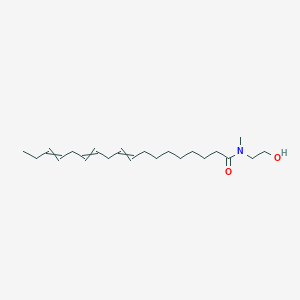
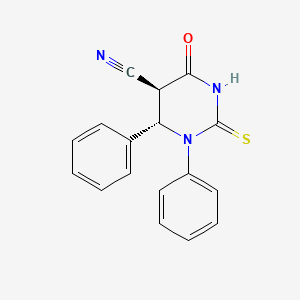
![[1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene](/img/structure/B14327332.png)
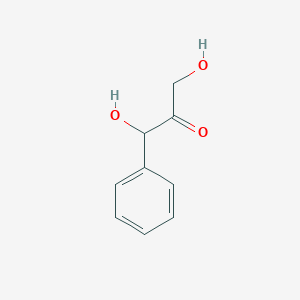
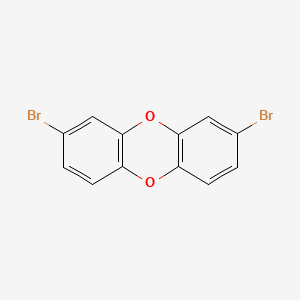
![1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-](/img/structure/B14327367.png)
